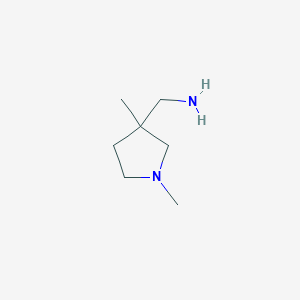

(1,3-Dimethylpyrrolidin-3-yl)methanamine

Descripción

(1,3-Dimethylpyrrolidin-3-yl)methanamine is a pyrrolidine derivative with the molecular formula C₇H₁₆N₂ (SMILES: CC1(CCN(C1)C)CN). Its structure features a saturated five-membered pyrrolidine ring substituted with two methyl groups at positions 1 and 3 and a methanamine group at the 3-position . The compound’s InChIKey (HBEGEQPEVWXGGD-UHFFFAOYSA-N) confirms its stereochemical uniqueness. Pyrrolidine derivatives are valued in medicinal chemistry for their conformational flexibility and ability to modulate pharmacokinetic properties.

Propiedades

IUPAC Name |

(1,3-dimethylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(5-8)3-4-9(2)6-7/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEGEQPEVWXGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595787 | |

| Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-31-4 | |

| Record name | 1,3-Dimethyl-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanamine typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 1,3-dimethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction of the resulting nitrile to the amine. This process can be carried out under mild conditions using catalytic hydrogenation .

Industrial Production Methods: In an industrial setting, the production of (1,3-Dimethylpyrrolidin-3-yl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: (1,3-Dimethylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: It can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides, ureas.

Aplicaciones Científicas De Investigación

Chemistry

In organic chemistry, (1,3-Dimethylpyrrolidin-3-yl)methanamine serves as a building block for synthesizing complex organic molecules. Its functional groups allow it to participate in various reactions such as alkylation and acylation. The pyrrolidine ring contributes structural rigidity and potential for further functionalization.

Biology

In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It has been shown to interact with specific molecular targets such as enzymes and receptors, acting as a ligand that modulates their activity. This interaction suggests potential applications in treating neurological disorders or enhancing cognitive functions due to its structural similarity to psychoactive compounds.

Medicinal Applications

(1,3-Dimethylpyrrolidin-3-yl)methanamine is explored as an intermediate in drug synthesis targeting various diseases. Its derivatives have shown interesting biological activities, including potential anticonvulsant effects and applications in treating Alzheimer's disease.

Neuropharmacological Studies

Research indicates that this compound may function as a neurotransmitter modulator. Studies have demonstrated enhanced memory retention and learning abilities in animal models when administered at specific dosages.

Antibacterial Efficacy

In vitro assays have shown that related compounds exhibit minimum inhibitory concentrations (MICs) in the low nanomolar range against Gram-positive bacteria. These findings suggest that structural modifications could enhance efficacy against resistant strains.

Industrial Applications

In the industrial sector, (1,3-Dimethylpyrrolidin-3-yl)methanamine is utilized in the production of specialty chemicals and materials . Its versatility makes it a candidate for further exploration in drug development and other industrial applications.

Neuropharmacological Studies

A study investigated the effects of pyrrolidine derivatives on cognitive functions in animal models. Results indicated enhanced memory retention and learning abilities when administered at specific dosages.

Antibacterial Efficacy

In vitro assays demonstrated that related compounds exhibited MICs in the low nanomolar range against Gram-positive bacteria. These findings suggest that structural modifications could enhance efficacy against resistant strains.

Synthesis and Applications

The synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanamine involves reactions such as formaldehyde condensation followed by reduction processes. Its utility as an intermediate in drug synthesis highlights its significance in pharmaceutical development.

Mecanismo De Acción

The mechanism of action of (1,3-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with various molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituted Pyrrolidine Derivatives

[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine

- Structure : Aromatic methoxyphenyl group at the pyrrolidine 1-position.

- Molecular Weight : 206.29 g/mol (vs. 128.22 g/mol for the target compound).

[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine

- Structure : Phenylethyl substituent at the pyrrolidine 1-position.

- Molecular Weight : 204.3 g/mol.

- Key Differences : The hydrophobic phenylethyl group increases lipophilicity (logP), likely improving blood-brain barrier penetration but reducing aqueous solubility .

N,N-Dimethyl(3-pyrrolidinyl)methanamine

Heterocyclic Modifications

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine

- Structure : Pyridine core with dimethyl and pyrrolidinyl substituents.

- Molecular Formula : C₁₂H₁₉N₃.

- Key Differences : The pyridine ring introduces aromaticity and increased basicity (pKa ~6.5 for pyridine vs. ~11 for pyrrolidine), altering solubility and electronic properties .

(6-Methylpyridin-3-yl)methanamine

- Structure : Pyridine ring with a methyl group.

- Molecular Weight : 122.17 g/mol.

Functional Group Variations

[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine

- Structure : Nitrobenzenesulfonyl group at the pyrrolidine 1-position.

- Molecular Formula : C₁₁H₁₅N₃O₄S.

- Key Differences : The electron-withdrawing nitro and sulfonyl groups decrease amine basicity and may enhance stability under acidic conditions .

1,3-Dimethylbutylamine (Hydrochloride)

- Structure: Branched aliphatic amine (non-cyclic).

- Molecular Weight : 137.7 g/mol.

Physicochemical and Pharmacokinetic Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| (1,3-Dimethylpyrrolidin-3-yl)methanamine | C₇H₁₆N₂ | 128.22 | 0.98 | 12.5 | 1,3-dimethyl, methanamine |

| [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine | C₁₂H₁₈N₂O | 206.29 | 1.85 | 3.2 | Methoxyphenyl |

| [1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine | C₁₃H₂₀N₂ | 204.3 | 2.34 | 1.8 | Phenylethyl |

| N,N-Dimethyl(3-pyrrolidinyl)methanamine | C₇H₁₆N₂ | 128.22 | 1.12 | 9.7 | N,N-dimethylamine |

Data derived from molecular modeling and experimental analogs .

Actividad Biológica

(1,3-Dimethylpyrrolidin-3-yl)methanamine, also known as DMMPA, is a compound with significant biological activity attributed to its unique structural characteristics. This article explores its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and microbiology.

- Chemical Structure : DMMPA features a pyrrolidine ring substituted with two methyl groups and an amine group, which contributes to its biological interactions.

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 126.24 g/mol

DMMPA interacts with various biological targets, primarily through:

- Receptor Binding : It acts as a ligand for several receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : DMMPA has been studied for its potential to inhibit bacterial topoisomerases, crucial for DNA replication and repair in bacteria .

Antibacterial Properties

DMMPA has demonstrated notable antibacterial activity against multiple strains of bacteria. Research indicates that it functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, exhibiting low nanomolar inhibitory concentrations (IC50) against Gram-positive and Gram-negative pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of DMMPA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

| Klebsiella pneumoniae | 0.5 |

Pharmacological Applications

DMMPA is being investigated for its potential therapeutic applications:

- Antimicrobial Agents : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

- Drug Development : DMMPA serves as an intermediate in synthesizing various pharmaceutical compounds targeting different diseases .

Case Studies

-

Study on Topoisomerase Inhibition :

A study highlighted the potent antibacterial effects of DMMPA derivatives against multidrug-resistant strains of bacteria. The derivatives exhibited significant inhibition of both DNA gyrase and topoisomerase IV, leading to effective bacterial cell death in vitro and in vivo models . -

Enzyme Interaction Analysis :

Another research focused on the interaction of DMMPA with specific enzymes involved in bacterial DNA replication. The results indicated that DMMPA effectively downregulates enzyme activity, suggesting its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1,3-Dimethylpyrrolidin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via alkylation or reductive amination strategies. A typical route involves reacting pyrrolidine derivatives with methylating agents (e.g., methyl iodide) under basic conditions, followed by purification via distillation or chromatography . For example, reductive amination of 1,3-dimethylpyrrolidin-3-one using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C yields the target amine. Reaction pH (6–7) and stoichiometric control of the reducing agent are critical to minimize side products like over-alkylated species .

Q. How is (1,3-Dimethylpyrrolidin-3-yl)methanamine characterized post-synthesis?

- Methodological Answer : Characterization employs spectroscopic techniques:

- NMR : H/C NMR confirms substitution patterns and stereochemistry (e.g., methyl group integration at δ 1.2–1.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (CHN, exact mass 142.146 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>95%) and identifies impurities from incomplete reactions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) for analogous pyrrolidine derivatives recommend:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential amine volatility.

- Storage : Inert atmosphere (N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanamine?

- Methodological Answer : AI-driven synthesis planners (e.g., Template_relevance models) predict feasible routes by cross-referencing reaction databases. For example, retrosynthetic analysis prioritizes intermediates like 1,3-dimethylpyrrolidin-3-one, while DFT calculations assess transition-state energies for reductive amination steps. Continuous flow reactors (CFRs) are recommended for scale-up, improving heat transfer and reducing side reactions .

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure (1,3-Dimethylpyrrolidin-3-yl)methanamine?

- Methodological Answer : Chirality arises from the pyrrolidine ring’s 3-position. Strategies include:

- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation steps.

- Analytical Confirmation : Chiral HPLC (Chiralpak® columns) or X-ray crystallography to verify enantiomeric excess (ee) .

Q. How should researchers address contradictions in pharmacological data for this compound?

- Methodological Answer : Contradictions (e.g., varying IC values in kinase assays) require:

- Dose-Response Replication : Validate assays under standardized conditions (pH, temperature).

- Off-Target Analysis : Use proteome-wide profiling (e.g., kinome screens) to identify non-specific binding.

- Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to isolate variables (e.g., cell line differences) .

Q. What are emerging applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s rigid pyrrolidine scaffold enhances binding to CNS targets. Examples include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.